(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid
Overview
Description
(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is a complex organic compound that features prominently in synthetic chemistry. This compound is characterized by the presence of multiple functional groups, including a Boc-protected amino group and a carboxylic acid group, which make it a versatile intermediate in various chemical reactions. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydro-carbazole, which can be obtained through the hydrogenation of carbazole.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Carboxylation: The protected intermediate is then subjected to carboxylation, typically using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group.
Final Boc Protection: The final step involves the protection of the newly introduced amino group with another Boc group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove the Boc protecting groups, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Trifluoroacetic acid (TFA), hydrogenation catalysts
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically results in the removal of protecting groups, yielding the free amine.
Scientific Research Applications
(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Boc-amino-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the additional Boc protection on the amino group.
9-Boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the Boc-protected amino group.
1,2,3,4-Tetrahydro-carbazole-3-carboxylic acid: Lacks both Boc protections.
Uniqueness
(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is unique due to the presence of dual Boc protections, which provide enhanced stability and selectivity in synthetic applications. This dual protection allows for more controlled and selective reactions, making it a valuable intermediate in complex organic syntheses.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-21(2,3)30-19(28)24-23(18(26)27)12-11-17-15(13-23)14-9-7-8-10-16(14)25(17)20(29)31-22(4,5)6/h7-10H,11-13H2,1-6H3,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSXXABCASEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107896 | |
Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-09-9 | |
Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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